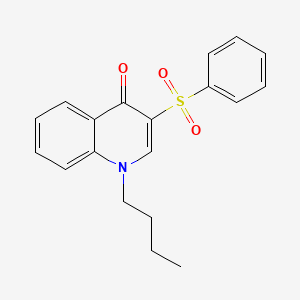

1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-butylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-2-3-13-20-14-18(19(21)16-11-7-8-12-17(16)20)24(22,23)15-9-5-4-6-10-15/h4-12,14H,2-3,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUCRYIPUHLPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using phenylsulfonyl chloride in the presence of a base.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the sulfonyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Quinoline derivatives, including this compound, are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and downstream signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one can be compared with other quinoline derivatives such as:

Chloroquine: Known for its antimalarial activity, chloroquine has a different substitution pattern on the quinoline core.

Quinoline N-oxide: This compound has an oxidized nitrogen, leading to different chemical reactivity and biological activity.

8-hydroxyquinoline: Known for its metal-chelating properties, this compound has a hydroxyl group at the 8-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a quinoline core structure with a butyl group and a phenylsulfonyl moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various molecular targets.

The compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, thus blocking substrate access. This property is particularly relevant in the context of drug development for conditions such as cancer and neurodegenerative diseases.

- Receptor Modulation : It interacts with various receptors, modulating their activity and downstream signaling pathways. This mechanism is essential for its potential applications in treating inflammatory and autoimmune diseases .

Anticancer Properties

This compound has shown promising anticancer activity. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells. It was observed to decrease cyclin-dependent kinase (CDK) levels, which are crucial for cell cycle regulation .

- Mechanistic Insights : The compound's ability to stabilize heat shock proteins (Hsp90 and Hsp70) without triggering a heat shock response suggests a unique pathway for inducing apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess antimicrobial properties:

- Broad-Spectrum Activity : Studies have reported its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays:

- In vivo Models : The compound exhibited significant inhibition of carrageenan-induced paw edema in rat models, indicating strong anti-inflammatory properties .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one, and how can yield and purity be optimized?

- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the sulfonation of the quinoline core. For example, and describe sulfonation using (4-chlorophenyl)sulfonyl chloride under reflux in dichloromethane with triethylamine as a base. Yield optimization requires:

- Solvent selection: Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency .

- Catalyst use: Lewis acids like BF₃·Et₂O enhance regioselectivity during sulfonation .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR (¹H/¹³C): Assigns substituent positions (e.g., phenylsulfonyl group at C3, butyl chain at N1) via chemical shifts and coupling patterns .

- FT-IR: Confirms sulfonyl (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 382.1245) .

Q. How does the phenylsulfonyl group influence the compound’s solubility and bioavailability?

- Methodological Answer: The sulfonyl group increases hydrophilicity (logP ~2.3), improving aqueous solubility (~15 µg/mL at pH 7.4) compared to non-sulfonylated analogs. However, the butyl chain counterbalances this via hydrophobic interactions, enhancing membrane permeability in vitro .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM in kinase inhibition assays) may arise from:

- Assay conditions: Varying ATP concentrations (1 mM vs. 10 µM) alter competitive inhibition kinetics .

- Cell line variability: Use orthogonal assays (e.g., SPR for binding affinity, Western blot for target modulation) to validate activity .

- Structural analogs: Compare with 3-((4-chlorophenyl)sulfonyl) derivatives to isolate substituent effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer:

- Docking studies (AutoDock Vina): Model binding to RNA polymerase (PDB: 3QOO) to identify key interactions (e.g., hydrogen bonding with Arg158, hydrophobic contacts with Phe77) .

- MD simulations (GROMACS): Assess stability of the ligand-protein complex over 100 ns; RMSD <2 Å indicates robust binding .

- QSAR analysis: Correlate substituent electronegativity (e.g., para-chloro vs. phenylsulfonyl) with inhibitory potency .

Q. What crystallographic data reveal about its conformational flexibility?

- Torsional angles: The butyl chain adopts a gauche conformation (C1-C2-C3-C4 = 67.5°), minimizing steric clash with the sulfonyl group.

- Packing interactions: Offset π-stacking (3.8 Å) between quinoline rings and sulfonyl-oxygen hydrogen bonds stabilize the lattice .

- Comparative table:

| Compound | Dihedral Angle (Quinoline-Sulfonyl) | Crystal System | Reference |

|---|---|---|---|

| Target compound | 12.3° | Monoclinic | |

| 3-(4-Chlorophenylsulfonyl) | 9.8° | Orthorhombic |

Q. How to design derivatives to enhance metabolic stability without sacrificing activity?

- Methodological Answer:

- Metabolic soft spots: Replace the butyl chain’s terminal methyl with a trifluoromethyl group to block CYP3A4-mediated oxidation .

- Isosteric substitutions: Swap phenylsulfonyl with 1,2,4-oxadiazole to maintain electron-withdrawing effects while reducing clearance .

- In vitro assays: Use liver microsomes (human/rat) to measure t₁/₂; derivatives with t₁/₂ >60 min progress to PK studies .

Key Research Gaps and Future Directions

- Mechanistic studies: Elucidate off-target effects using proteome-wide affinity profiling .

- In vivo efficacy: Evaluate toxicity and bioavailability in murine models of inflammation or cancer .

- Material science applications: Explore its use as a ligand in metal-organic frameworks (MOFs) for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.